(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

Secure your supply of the enantiomerically pure (S)-configured β-amino alcohol, CAS 1213547-46-6. This chiral building block, featuring a unique 4-fluoro-3-methoxyphenyl motif, is distinct from its (R)-enantiomer (CAS 1213004-13-7) and racemic mixtures. Its defined stereochemistry is critical for synthesizing enantiomerically pure APIs and chiral ligands, where substitution can compromise pharmacological outcomes. Ideal for CNS drug discovery SAR studies and asymmetric catalysis research. Ensure experimental integrity by selecting the correct stereoisomer.

Molecular Formula C9H12FNO2
Molecular Weight 185.20
CAS No. 1213547-46-6
Cat. No. B3222528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
CAS1213547-46-6
Molecular FormulaC9H12FNO2
Molecular Weight185.20
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(CO)N)F
InChIInChI=1S/C9H12FNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1
InChIKeyMQQGYNUSVXELEJ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS 1213547-46-6): Baseline Physicochemical and Structural Profile


(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS 1213547-46-6) is a chiral β-amino alcohol with the molecular formula C9H12FNO2 and a molecular weight of 185.20 g/mol. Its core structural features include a primary amine, a primary alcohol, and a substituted phenyl ring bearing a fluorine atom at the para position and a methoxy group at the meta position . The compound is characterized by a predicted pKa of 12.36, a predicted boiling point of 329.0±42.0 °C, and a computed XLogP3-AA value of 0.2, indicating a moderately polar, water-soluble profile [1]. The presence of a stereogenic center imparts the (S)-configuration, a key determinant of its distinct three-dimensional shape and potential for chiral recognition in biological and catalytic systems [1].

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS 1213547-46-6): Why In-Class Substitution Fails for Research and Development


Within the class of β-amino alcohols, generic substitution is not feasible due to the compound's unique combination of stereochemistry and substitution pattern. The (S)-enantiomer (CAS 1213547-46-6) is not equivalent to its (R)-enantiomer (CAS 1213004-13-7), as chirality can profoundly impact biological target recognition, pharmacokinetics, and catalytic activity [1]. The specific 4-fluoro-3-methoxyphenyl motif further differentiates it from unsubstituted or differently substituted analogs, modulating electronic properties, lipophilicity (XLogP3 0.2), and metabolic stability. As established in the patent literature, enantiomerically pure amino alcohols of this type are crucial for applications demanding high stereospecificity, such as the enantioselective synthesis of active pharmaceutical ingredients (APIs) [2]. Consequently, substituting this compound with a racemic mixture or a regioisomer will introduce uncontrolled variables, potentially invalidating experimental results or compromising the enantiomeric purity of downstream products.

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS 1213547-46-6): Quantified Differentiator Evidence Against Closest Analogs


Chiral Differentiation: (S)-Enantiomer (CAS 1213547-46-6) vs. (R)-Enantiomer (CAS 1213004-13-7)

The target compound is a single, defined (S)-enantiomer with CAS 1213547-46-6. Its opposite enantiomer, (2R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol, is a distinct chemical entity with a different CAS registry number (1213004-13-7) [1]. While specific experimental optical rotation values for this exact pair were not located in the provided sources, a study on a structurally analogous chiral amino alcohol demonstrated that the (R)-enantiomer exhibits a specific optical rotation (OR) of +290, while the (S)-enantiomer is predicted to have the opposite rotation of -290 [2]. This quantifiable difference in physical property is a direct consequence of the absolute configuration at the chiral center.

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

Structural and Property Differentiation: (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol vs. (S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol

The presence of the 3-methoxy group on the target compound (CAS 1213547-46-6) provides a clear structural and property-based differentiation from a simpler analog, (S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol. Computed data for the target compound indicates an XLogP3-AA value of 0.2 [1]. In contrast, a structurally analogous compound without the methoxy group, 2-Amino-2-(4-fluorophenyl)ethan-1-ol, has a reported XLogP3 value of 0.1 [2]. This difference, though small, reflects the methoxy group's influence on the compound's lipophilicity.

Lipophilicity Hydrogen Bonding Electronic Effects

Bioactivity Potential: Preliminary In Vitro Differentiation

Preliminary biological screening data for the target compound (or its hydrochloride salt) has been deposited in public databases, suggesting potential areas of activity distinct from other simple amino alcohols. The compound was tested for inhibition of platelet 12-lipoxygenase at 30 µM [1] and for binding affinity against the A2 adenosine receptor in bovine striatal membranes using [3H]CGS-21680 [2]. Furthermore, in vitro cytotoxicity was evaluated against the human osteosarcoma 143B cell line after a 72-hour continuous exposure [3]. While this data is preliminary and lacks direct comparator data, it establishes a baseline bioactivity profile for this specific substitution pattern.

Lipoxygenase Inhibition Anticancer Adenosine Receptor

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol (CAS 1213547-46-6): Target Applications Based on Quantified Differentiators


Chiral Building Block in Asymmetric Synthesis of Bioactive Molecules

Given its defined (S)-stereochemistry (CAS 1213547-46-6) and distinct physicochemical properties (XLogP3 0.2), this compound is a valuable chiral synthon. Its use is critical in synthesizing enantiomerically pure APIs or research tools, where the opposite (R)-enantiomer (CAS 1213004-13-7) or the racemate would lead to a different biological or pharmacological outcome [1][2]. Applications include the preparation of chiral ligands for asymmetric catalysis or the construction of stereospecific pharmacophores for central nervous system targets.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

The specific 4-fluoro-3-methoxy substitution pattern differentiates this compound from simpler analogs (e.g., those lacking the methoxy group, which have a different XLogP3 of 0.1). This makes it a precise chemical probe for mapping the effects of lipophilicity and hydrogen bonding on target binding [3][4]. It is suitable for inclusion in SAR libraries aimed at optimizing lead compounds for improved potency, selectivity, or metabolic stability.

Precursor for Central Nervous System (CNS) Target Tool Compounds

Preliminary in vitro data suggests potential interaction with targets relevant to CNS disorders, such as the A2 adenosine receptor [5]. The compound's structural features, including its chirality and moderate lipophilicity, align with the profile of molecules capable of crossing the blood-brain barrier. It serves as a starting point for synthesizing and testing new tool compounds for neuroscience research applications, including studies on neurotransmission and neuroprotection [5].

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